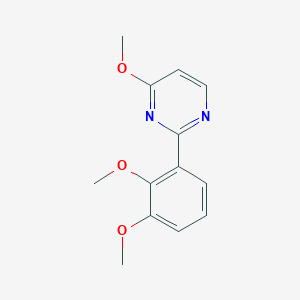
2-(2,3-dimethoxyphenyl)-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)-4-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of methoxy groups attached to the phenyl and pyrimidine rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethoxyphenyl)-4-methoxypyrimidine typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method includes:
Step 1: Preparation of 2,3-dimethoxybenzaldehyde from 2,3-dimethoxytoluene through oxidation.
Step 2: Condensation of 2,3-dimethoxybenzaldehyde with a pyrimidine derivative in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Step 3: Purification of the product through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethoxyphenyl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 2,3-dimethoxybenzyl alcohol or 2,3-dimethoxybenzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-4-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes and preventing substrate access.
Modulation of receptor activity: By interacting with receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
3-(5-Bromo-2,3-dimethoxyphenyl)-[1,2,4]oxadiazole: Shares the dimethoxyphenyl moiety but differs in the heterocyclic ring structure.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but is an amine rather than a pyrimidine derivative.
Uniqueness: 2-(2,3-Dimethoxyphenyl)-4-methoxypyrimidine is unique due to its specific combination of methoxy groups and pyrimidine ring, which can influence its chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-16-10-6-4-5-9(12(10)18-3)13-14-8-7-11(15-13)17-2/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUUCNXPWNDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(1H-tetrazol-5-yl)benzamide](/img/structure/B5940515.png)

![[(4-{[5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]methyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5940523.png)

![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5940536.png)
![4-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylmorpholine](/img/structure/B5940537.png)
![(2S,4S)-4-amino-1-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N-isopropylpyrrolidine-2-carboxamide](/img/structure/B5940552.png)
![1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5940556.png)
![(4S)-4-amino-N-ethyl-1-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5940563.png)
![({3-[(4-ethylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)methyl(2-phenylethyl)amine](/img/structure/B5940568.png)

![N-{1-(hydroxymethyl)-2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}acetamide](/img/structure/B5940587.png)
![7-(1,3-benzothiazol-2-yl)-4-[(5-methylpyridin-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5940601.png)
![(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5940606.png)
